molecular formula C42H44N2O6S B028825 7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene CAS No. 1159977-58-8

7-[4-(2-Piperidinyl)ethoxy]benzoyl Raloxifene

Cat. No.: B028825
CAS No.: 1159977-58-8
M. Wt: 704.9 g/mol
InChI Key: ZIQUILNLPRCFRB-UHFFFAOYSA-N
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Description

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is a compound known for its role as a liver receptor homolog-1 (LRH-1) antagonist. It has an IC50 value of 3.1 μM . This compound is primarily used in scientific research and is not intended for diagnostic or therapeutic use .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene involves multiple steps, including the formation of the piperidinyl ethoxy group and its subsequent attachment to the benzoyl raloxifene core. The exact synthetic routes and reaction conditions are proprietary and not publicly disclosed in detail .

Industrial Production Methods

Industrial production methods for this compound are not widely documented. it is typically synthesized in specialized laboratories under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

Types of Reactions

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds .

Scientific Research Applications

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is used extensively in scientific research, particularly in the fields of:

Comparison with Similar Compounds

Similar Compounds

    Raloxifene: A selective estrogen receptor modulator (SERM) with similar structural features.

    Tamoxifen: Another SERM used in breast cancer treatment.

    Toremifene: A SERM with applications in hormone therapy.

Uniqueness

7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene is unique due to its specific antagonistic activity against LRH-1, which is not commonly observed in other SERMs .

Properties

IUPAC Name

[6-hydroxy-2-(4-hydroxyphenyl)-7-[4-(2-piperidin-1-ylethoxy)benzoyl]-1-benzothiophen-3-yl]-[4-(2-piperidin-1-ylethoxy)phenyl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C42H44N2O6S/c45-32-13-7-31(8-14-32)41-37(39(47)29-9-15-33(16-10-29)49-27-25-43-21-3-1-4-22-43)35-19-20-36(46)38(42(35)51-41)40(48)30-11-17-34(18-12-30)50-28-26-44-23-5-2-6-24-44/h7-20,45-46H,1-6,21-28H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIQUILNLPRCFRB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CCOC2=CC=C(C=C2)C(=O)C3=C(SC4=C3C=CC(=C4C(=O)C5=CC=C(C=C5)OCCN6CCCCC6)O)C7=CC=C(C=C7)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C42H44N2O6S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10151254
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

704.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1159977-58-8
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1159977588
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 7-(4-(2-Piperidinyl)ethoxy)benzoyl raloxifene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10151254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 7-(4-(2-PIPERIDINYL)ETHOXY)BENZOYL RALOXIFENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/POP5974Q1I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

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